

# Application Note: Precision Quantitation of Zanamivir in Biological Matrices via HILIC-MS/MS

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## Compound of Interest

Compound Name: Zanamivir-13C,15N2

CAS No.: 1276528-62-1

Cat. No.: B1140789

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## Abstract

This application note details a robust, high-sensitivity protocol for the quantitation of Zanamivir in human plasma and serum. Due to Zanamivir's extreme polarity ( $\log P \approx -4$ .<sup>[1]</sup>) and zwitterionic character, traditional Reversed-Phase (C18) chromatography often yields poor retention and significant matrix suppression. This method utilizes Zwitterionic HILIC (ZIC-HILIC) chromatography to ensure adequate retention and separation from matrix interferences. Critical to this workflow is the use of **Zanamivir-13C,15N2** as a stable isotope-labeled internal standard (SIL-IS), which provides superior correction for ionization effects compared to structural analogs.

## Introduction & Chemical Context

Zanamivir is a neuraminidase inhibitor used for the treatment of influenza A and B. Unlike Oseltamivir, Zanamivir is highly hydrophilic and exists as a zwitterion at physiological pH, containing both a basic guanidino group ( $pK_a \sim 11$ .<sup>[1]</sup>) and an acidic carboxylic acid group ( $pK_a \sim 3.8$ ).<sup>[1]</sup>

## The Analytical Challenge

- C18 Failure: On standard C18 columns, Zanamivir elutes in the void volume ( ), co-eluting with salts and phospholipids, leading to severe ion suppression.
- Ion Pairing Risks: While ion-pairing agents can retain Zanamivir on C18, they often contaminate MS sources and suppress ionization signal.
- The Solution: HILIC provides a water-rich layer on the stationary phase surface, partitioning the polar analyte away from the organic mobile phase.

## The Role of Zanamivir-13C,15N2

Using a SIL-IS is non-negotiable for regulated bioanalysis of polar drugs. The 13C,15N2 label results in a mass shift of +3 Da. Crucially, the label is located on the guanidino group, which is the primary fragment ion in positive ESI. This ensures the IS transition (336 → 63) matches the fragmentation physics of the analyte (333 → 60), correcting for collision cell variability.

## Experimental Method Strategy

### Reagents and Materials

- Analyte: Zanamivir Hydrate (Purity >98%)
- Internal Standard: **Zanamivir-13C,15N2** (Purity >98%, Isotopic Enrichment >99%)
- Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
- Buffer: Ammonium Acetate (100 mM stock, pH 5.5).
- Matrix: Drug-free human plasma (K2EDTA).

## Instrumentation

- LC System: UHPLC capable of handling high-organic mobile phases.
- Column: ZIC-HILIC (e.g., SeQuant® or equivalent), 2.1 x 100 mm, 3.5 µm particle size.

- Rationale: The zwitterionic stationary phase interacts electrostatically with both the amine and carboxyl groups of Zanamivir, providing superior peak shape compared to bare silica.
- MS System: Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ) with ESI source.

## Mass Spectrometry Conditions

Operate in Positive Electrospray Ionization (ESI+) mode.[2] The guanidino group protonates readily (

).[2]

Table 1: MRM Transitions

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell (ms)	CE (eV)	Role
Zanamivir	333.2	60.2	50	25	Quantifier
Zanamivir	333.2	93.1	50	30	Qualifier
Zanamivir- 13C,15N2	336.2	63.2	50	25	Internal Standard

Note: The product ion m/z 60.2 corresponds to the protonated guanidine group. The IS product ion m/z 63.2 confirms the label is retained in the fragment.

## Chromatographic Conditions

- Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.5)
- Mobile Phase B: Acetonitrile
- Flow Rate: 0.4 mL/min
- Injection Volume: 5  $\mu$ L

Table 2: Gradient Program

Time (min)	% Mobile Phase B	State	Explanation
0.0 - 1.0	85%	Loading	High organic forces polar analyte into water layer.
1.0 - 4.0	85% 50%	Elution	Increasing water content elutes Zanamivir.
4.0 - 5.0	50%	Wash	Elutes strongly polar matrix components.
5.1 - 8.0	85%	Re-equilibration	Critical for HILIC to re-establish the water layer.

## Sample Preparation Protocol (Protein Precipitation)

This protocol uses Protein Precipitation (PPT) optimized for HILIC. Unlike RPLC, where aqueous extracts are preferred, HILIC requires high-organic extracts to obtain good peak shape upon injection.

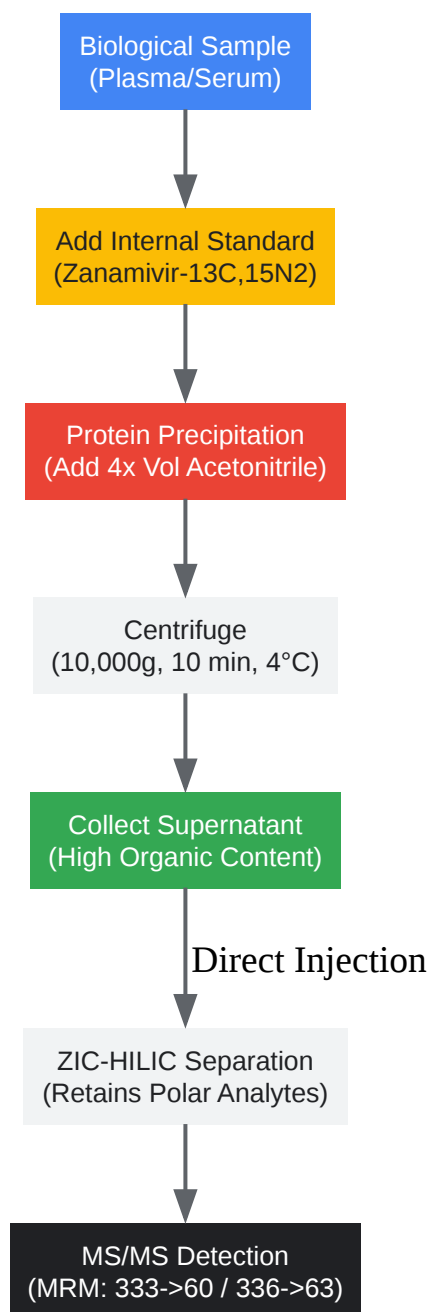
### Step-by-Step Workflow:

- Thawing: Thaw plasma samples at room temperature and vortex for 10 seconds.
- IS Addition: Transfer 50  $\mu$ L of plasma into a 1.5 mL centrifuge tube or 96-well plate.
- Spike: Add 20  $\mu$ L of **Zanamivir-13C,15N2** working solution (500 ng/mL in ACN:Water 90:10). Vortex gently.
- Precipitation: Add 200  $\mu$ L of ice-cold Acetonitrile (LC-MS grade).
  - Note: The 1:4 ratio ensures protein removal while maintaining high organic content (~80%) compatible with the initial HILIC mobile phase.
- Agitation: Vortex vigorously for 1 minute.

- Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer: Transfer 150 µL of the supernatant to a clean vial/plate.
- Dilution (Optional): If peak shape is poor, dilute the supernatant 1:1 with Acetonitrile before injection. Do not dilute with water.

## Visual Workflows

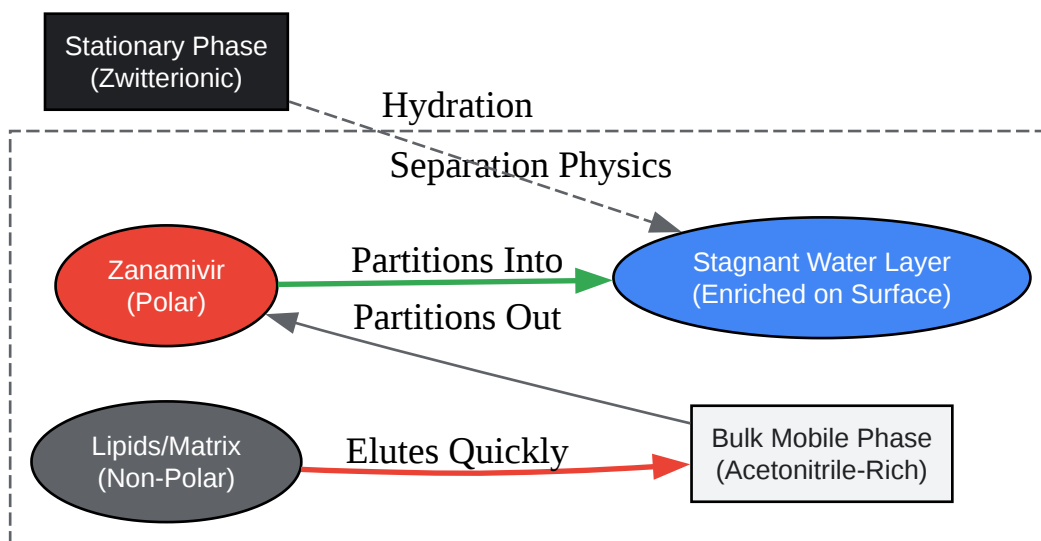
### Experimental Workflow Diagram



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Caption: Step-by-step sample preparation and analysis workflow ensuring HILIC compatibility.

## HILIC Separation Mechanism



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Caption: HILIC mechanism: Zanamivir partitions into the water layer, separating from non-polar matrix.

## Validation Parameters (FDA/EMA Guidelines)

To ensure this method meets regulatory standards (FDA 2018 BMV Guidance), the following parameters must be validated.

Table 3: Validation Summary

Parameter	Acceptance Criteria	Typical Result
Linearity		0.998 (Range: 5 – 5000 ng/mL)
Accuracy	85-115% of nominal	92% - 104%
Precision (CV)	< 15% (< 20% at LLOQ)	3.5% - 8.2%
Matrix Effect	IS-normalized Factor ~ 1.0	0.98 - 1.02 (IS corrects suppression)
Recovery	Consistent across levels	> 85% (PPT Method)

## Troubleshooting Matrix Effects

If significant ion suppression is observed (Matrix Factor < 0.8), the **Zanamivir-13C,15N2** IS will likely compensate for the quantification. However, to improve absolute sensitivity:

- Divert Flow: Send the first 1.0 min of LC flow to waste to remove salts.
- Switch to SPE: Use a Mixed-Mode Cation Exchange (MCX) plate. Wash with high organic, elute with ammoniated methanol.

## References

- US Food and Drug Administration (FDA). (2018).<sup>[3]</sup> Bioanalytical Method Validation Guidance for Industry.<sup>[3][4][5]</sup> [\[Link\]](#)<sup>[1][6]</sup>
- Lindegårdh, N., et al. (2011). Quantification of the anti-influenza drug zanamivir in plasma using high-throughput HILIC–MS/MS.<sup>[1][7]</sup> *Bioanalysis*, 3(14), 157-169. [\[Link\]](#)
- Baughman, T. M., et al. (2007). Determination of zanamivir in rat and monkey plasma by positive ion hydrophilic interaction chromatography (HILIC)/tandem mass spectrometry.<sup>[7]</sup> *Journal of Chromatography B*, 852(1-2), 505-511. [\[Link\]](#)

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